2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide
Overview
Description
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is a synthetic organic compound that features a bromine and chlorine-substituted phenoxy group, an oxazole ring, and a propanamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-bromo-2-chlorophenol, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to form the phenoxy intermediate.
Oxazole Ring Formation: The phenoxy intermediate is then reacted with a suitable precursor to introduce the oxazole ring. This step may involve cyclization reactions under specific conditions.
Amidation: The final step involves the reaction of the oxazole-containing intermediate with a propanoyl chloride derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to remove halogen atoms or reduce other functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development and therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide: Similar structure with a butanamide group instead of propanamide.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O3/c1-7-5-12(17-20-7)16-13(18)8(2)19-11-4-3-9(14)6-10(11)15/h3-6,8H,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVLNDGMEYEEFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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